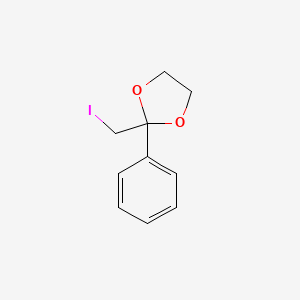

2-(Iodomethyl)-2-phenyl-1,3-dioxolane

Description

Contextual Significance of Dioxolane Derivatives in Modern Synthetic Strategies

Dioxolane derivatives are a cornerstone of contemporary synthetic chemistry, primarily due to their role as cyclic acetals. Their stability, ease of formation, and selective removal have made them indispensable in the synthesis of complex natural products and pharmaceuticals. nih.gov

In organic synthesis, it is often necessary to prevent a functional group from reacting while transformations are carried out on other parts of a molecule. Acetals serve as one of the most effective protecting groups for carbonyl compounds (aldehydes and ketones). khanacademy.orgyoutube.com The conversion of a carbonyl to an acetal (B89532) renders it unreactive towards a wide array of reagents, particularly strong bases and nucleophiles like Grignard reagents and organolithium compounds, as well as hydride reducing agents. libretexts.orglibretexts.org This stability is crucial in multistep syntheses. libretexts.org

Acetals are formed by reacting a carbonyl compound with an alcohol, typically in the presence of an acid catalyst. wikipedia.org The reaction is reversible, and the carbonyl group can be regenerated by hydrolysis with aqueous acid. libretexts.orglibretexts.org This predictable reactivity allows chemists to "mask" a carbonyl's functionality and "unmask" it at a later, strategic point in a synthetic sequence. youtube.com

Table 1: Reactivity Comparison of Unprotected Carbonyls vs. Acetal-Protected Carbonyls

| Reagent/Condition | Reactivity of Unprotected Ketone | Reactivity of Acetal (e.g., 1,3-Dioxolane) |

| Grignard Reagents (R-MgX) | Reactive (Nucleophilic Addition) | Stable |

| Organolithium Reagents (R-Li) | Reactive (Nucleophilic Addition) | Stable |

| Lithium Aluminum Hydride (LiAlH₄) | Reactive (Reduction to Alcohol) | Stable |

| Strong Bases (e.g., NaOH) | Stable (unless α-protons are present) | Stable |

| Aqueous Acid (e.g., H₃O⁺) | Stable | Unstable (Hydrolyzes to Ketone) |

The 1,3-dioxolane (B20135) ring system, a five-membered cyclic acetal, is particularly prominent in molecular design. silverfernchemical.com Its formation from a carbonyl compound and ethylene (B1197577) glycol is an entropically favored process compared to the formation of an acyclic acetal from two separate alcohol molecules, as it involves fewer molecules in the product phase. wikipedia.org This thermodynamic advantage often leads to high yields in protection reactions. organic-chemistry.org

Strategic Importance of the Iodomethyl Functionality in Organic Transformations

The iodomethyl group (-CH₂I) is a highly valuable functional group in organic synthesis due to the unique properties of the carbon-iodine bond. Its inclusion in a molecule like 2-(Iodomethyl)-2-phenyl-1,3-dioxolane opens up a vast array of possibilities for subsequent chemical modifications.

Alkyl iodides are premier electrophiles in nucleophilic substitution reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group. chemicalbook.combyjus.com Consequently, compounds containing an iodomethyl group are highly reactive towards a wide range of nucleophiles in SN2 reactions. chemicalbook.com

Beyond their role as electrophiles, alkyl iodides are effective precursors for radical species. The C-I bond can be cleaved homolytically under relatively mild conditions, such as through the action of transition metals or photochemical irradiation. unc.eduacs.org This dual reactivity allows alkyl iodides to participate in both ionic and radical-based transformations, significantly broadening their synthetic utility. unc.edu

The iodomethyl group is a powerful tool for constructing new carbon-carbon bonds, a fundamental objective in organic synthesis. fiveable.me Its electrophilic nature allows for straightforward reactions with carbon nucleophiles like organometallic reagents (e.g., Grignard reagents) and enolates. alevelchemistry.co.uk

Furthermore, the ability of alkyl iodides to participate in transition-metal-catalyzed cross-coupling reactions has revolutionized C-C bond formation. unc.edu For example, palladium-catalyzed Heck-type reactions can couple unactivated alkyl iodides with alkenes. unc.edu Similarly, manganese-catalyzed processes can achieve the carboacylation of alkenes using alkyl iodides. unc.edu The iodomethyl group can also be utilized in radical cascade reactions, where an initial radical formation triggers a series of bond-forming events to build complex molecular architectures in a single step. acs.org

Table 2: Selected Carbon-Carbon Bond Forming Reactions Utilizing Alkyl Iodides

| Reaction Type | Description | Catalyst/Conditions |

| Nucleophilic Substitution | Reaction with carbon nucleophiles (e.g., cyanides, enolates). | Basic or neutral conditions |

| Grignard Reaction | Formation of an organomagnesium reagent (R-MgI) followed by reaction with an electrophile. | Magnesium metal |

| Heck-Type Coupling | Cross-coupling with an alkene. | Palladium catalyst unc.edu |

| Radical Carbonylation | Reaction with carbon monoxide and other components via a radical pathway. | Light irradiation, Pd catalyst acs.org |

| Simmons-Smith Reaction | Formation of an organozinc carbenoid for cyclopropanation (from diiodomethane). | Zn-Cu couple wikipedia.org |

Historical Development and Evolution of Synthetic Methodologies Utilizing 2-Substituted 1,3-Dioxolanes

The use of 1,3-dioxolanes as protecting groups has been a long-standing strategy in organic synthesis. The classical method for their preparation involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol, often with the continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. organic-chemistry.org

Over the years, synthetic methodologies have evolved to become milder and more efficient. The development of new catalysts and reagents has allowed for the formation of 2-substituted 1,3-dioxolanes under a variety of conditions, accommodating a wider range of sensitive functional groups. organic-chemistry.orgorganic-chemistry.org For instance, methods using trialkyl orthoformates or trimethylsilyl (B98337) (TMS) sources under Noyori's conditions have been developed for convenient and high-yielding acetalization. organic-chemistry.orgorganic-chemistry.org

The synthetic utility of these compounds has also expanded beyond simple protection. Research has explored the reactivity of the C-H bond at the 2-position of the dioxolane ring. A patented method describes the reaction of 1,3-dioxolane with formaldehyde (B43269) in the presence of an organic peroxide and a metal salt initiator to form 2-hydroxymethyl-1,3-dioxolane, demonstrating the functionalization of the acetal carbon itself through a radical pathway. google.com This evolution from passive protecting groups to active synthetic intermediates highlights the enduring and expanding importance of 2-substituted 1,3-dioxolanes in the field. usask.ca

Current Research Landscape and Future Trajectories for this compound Research

The current body of scientific literature contains very limited direct research specifically focused on this compound. Much of the available information is inferred from studies on analogous compounds, such as other 2-halomethyl-1,3-dioxolanes and related phenyl-substituted dioxolanes.

Inferred Synthetic Approaches:

The synthesis of this compound is not explicitly detailed in readily available literature. However, established methods for the synthesis of similar halogenated dioxolanes provide a probable route. A U.S. Patent describes the preparation of 2-chloromethyl- and 2-bromomethyl-1,3-cyclic acetals. This suggests that an analogous synthesis for the iodo derivative could be achieved, potentially through the reaction of a suitable iodinated precursor with ethylene glycol or via a halogen exchange reaction (e.g., Finkelstein reaction) on a corresponding chloro- or bromomethyl derivative.

Another potential synthetic pathway could involve the reaction of 2-iodo-1-phenylethanone with ethylene glycol under acidic conditions to form the ketal.

Potential Reactivity and Applications:

The primary site of reactivity in this compound is the carbon-iodine bond. The iodide is an excellent leaving group, making the iodomethyl group susceptible to nucleophilic attack. This would allow for the introduction of a wide range of functional groups, making the compound a potentially useful building block in the synthesis of more complex molecules.

Research on other functionalized dioxolanes highlights their potential in various fields. For instance, certain 1,3-dioxolane derivatives have been investigated for their ability to act as modulators of multidrug resistance in cancer therapy. Additionally, the ring-opening polymerization of functionalized dioxolanes is an area of active research for the development of novel biodegradable polymers.

Future Research Directions:

The scarcity of direct research on this compound presents a clear opportunity for future investigation. Key areas for future research trajectories include:

Development and Optimization of a Direct Synthetic Route: A systematic study to establish an efficient and high-yielding synthesis of this compound is a crucial first step.

Exploration of its Reactivity: A thorough investigation of its reactions with various nucleophiles would establish its utility as a synthetic intermediate.

Investigation of Biological Activity: Given the biological activity of other functionalized dioxolanes, screening this compound and its derivatives for potential medicinal applications is a logical progression.

Polymer Chemistry: Exploring its potential as a monomer in ring-opening polymerization could lead to the development of new materials with tailored properties.

Data on Related Compounds:

To provide context, the following table includes data for the parent compound, 2-phenyl-1,3-dioxolane (B1584986).

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molar Mass | 150.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 220-221 °C |

| Density | 1.113 g/mL at 25 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEUXVCDECMYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CI)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Methodologies for the Synthesis of 2 Iodomethyl 2 Phenyl 1,3 Dioxolane**

Precursor Selection and Design for Regioselective 1,3-Dioxolane (B20135) Formation

The foundational step in the synthesis is the creation of a suitable precursor, typically 2-(hydroxymethyl)-2-phenyl-1,3-dioxolane. This is achieved through the regioselective acetalization of a carbonyl compound with a diol.

The formation of the 2-phenyl-1,3-dioxolane (B1584986) ring is commonly achieved through the acid-catalyzed reaction of benzaldehyde (B42025) or its derivatives with a 1,2-diol. A key precursor for the target molecule is 2-phenyl-1,3-dioxolane-4-methanol, which can be synthesized from the reaction of benzaldehyde and glycerol (B35011). This reaction takes advantage of the primary hydroxyl groups of glycerol to form the five-membered dioxolane ring. The reaction is typically carried out in the presence of an acid catalyst.

Another approach involves the reaction of benzaldehyde with ethylene (B1197577) glycol to form 2-phenyl-1,3-dioxolane. A general procedure for this involves heating a solution of benzaldehyde and ethylene glycol in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid, with continuous removal of water using a Dean-Stark apparatus.

A related precursor, 2-(bromomethyl)-2-phenyl-1,3-dioxolane (B1331520), is commercially available and can serve as a starting point for indirect iodination methods. sigmaaldrich.combldpharm.comsynquestlabs.com

The yield and selectivity of dioxolane formation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and the method of water removal.

For the acetalization of glycerol with benzaldehyde, phosphomolybdic acid has been shown to be an efficient and highly regioselective catalyst, favoring the formation of the 1,3-dioxolane derivative. thieme-connect.de The use of heterogeneous catalysts is also a common strategy to simplify product purification and catalyst recycling.

In the synthesis of 2-phenyl-1,3-dioxolane from benzaldehyde and ethylene glycol, the use of a non-polar solvent like toluene facilitates the azeotropic removal of water, driving the equilibrium towards the product. The reaction temperature is typically maintained at the reflux temperature of the solvent.

| Parameter | Condition | Purpose |

| Catalyst | p-Toluenesulfonic acid, Phosphomolybdic acid | To facilitate the acetalization reaction. |

| Reactants | Benzaldehyde, Ethylene Glycol/Glycerol | To form the 2-phenyl-1,3-dioxolane ring. |

| Solvent | Toluene | To enable azeotropic removal of water. |

| Apparatus | Dean-Stark trap | For the continuous removal of water by-product. |

| Temperature | Reflux | To provide the necessary activation energy. |

Iodination Strategies for the Methylene (B1212753) Group at the C2 Position of 1,3-Dioxolanes

Once the precursor alcohol, 2-(hydroxymethyl)-2-phenyl-1,3-dioxolane, is obtained, the next critical step is the introduction of iodine to the methylene group at the C2 position. This can be achieved through direct or indirect methods.

The Appel reaction is a well-established method for the conversion of alcohols to alkyl halides under mild conditions. wikipedia.orgorganic-chemistry.org For the synthesis of 2-(Iodomethyl)-2-phenyl-1,3-dioxolane, the precursor alcohol, 2-(hydroxymethyl)-2-phenyl-1,3-dioxolane, can be treated with triphenylphosphine (B44618) (PPh3) and iodine (I2). wikipedia.org The reaction often includes a base, such as imidazole (B134444), to neutralize the HI formed during the reaction. nrochemistry.com

The mechanism of the Appel reaction involves the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with iodine. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium iodide intermediate. A subsequent SN2 displacement by the iodide ion on the carbon atom of the hydroxymethyl group results in the formation of the desired this compound and triphenylphosphine oxide as a byproduct. wikipedia.orgnrochemistry.com

A typical experimental setup involves adding iodine and imidazole to a solution of triphenylphosphine in a suitable solvent like dichloromethane (B109758) at a low temperature, followed by the dropwise addition of the alcohol. nrochemistry.com The reaction mixture is then typically stirred at room temperature for several hours to ensure complete conversion.

An alternative to direct iodination is the use of halogen exchange reactions, most notably the Finkelstein reaction. wikipedia.org This method involves the conversion of an alkyl chloride or bromide to an alkyl iodide. In the context of synthesizing this compound, a precursor such as 2-(bromomethyl)-2-phenyl-1,3-dioxolane can be reacted with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). wikipedia.org

The Finkelstein reaction is an equilibrium process. The success of the reaction is often driven by Le Chatelier's principle, where the precipitation of the less soluble sodium bromide or chloride in acetone shifts the equilibrium towards the formation of the desired alkyl iodide. wikipedia.org

Catalytic Approaches in the Synthesis of this compound

While stoichiometric reagents are commonly employed for the iodination step, catalytic methods offer a more sustainable and efficient alternative. Palladium-catalyzed C-H iodination using molecular iodine as the oxidant has been developed for various aromatic and heterocyclic compounds. nih.govnih.gov Although a direct application to the methyl group of a 2-substituted-1,3-dioxolane has not been explicitly detailed, this methodology represents a promising area for future research. Such a catalytic approach would ideally involve the direct iodination of a more readily available precursor like 2-methyl-2-phenyl-1,3-dioxolane (B8808167), bypassing the need for the pre-functionalized hydroxymethyl group.

The development of a catalytic Appel reaction is another area of interest, which would reduce the amount of phosphine (B1218219) reagent required and simplify purification. wikipedia.org

Acid-Catalyzed Cycloacetalization: Brønsted and Lewis Acid Catalysts

The formation of the 1,3-dioxolane ring is typically achieved through the acid-catalyzed reaction between a carbonyl compound and a 1,2-diol. This reaction is reversible, and often requires the removal of water to drive the equilibrium towards the product. Both Brønsted and Lewis acids are effective catalysts for this transformation. evitachem.comresearchgate.net

Brønsted Acids: These proton-donating acids are widely used for acetalization. A common catalyst is p-toluenesulfonic acid (p-TsOH), which is effective in promoting the cyclization of ketones with diols. evitachem.commdpi.com For the synthesis of similar 2-phenyl-substituted dioxolanes, reactions are often conducted in a solvent like toluene, using a Dean-Stark apparatus to continuously remove the water formed during the reaction, thereby achieving yields greater than 90%. evitachem.com Other Brønsted acids used for dioxolane synthesis include heteropoly acids and Nafion-H, a solid-phase acid catalyst. researchgate.net

Lewis Acids: Lewis acids, or electron-pair acceptors, activate the carbonyl group towards nucleophilic attack by the diol. researchgate.net Various Lewis acids, such as boron trifluoride (BF₃), have been reported for the synthesis of 1,3-dioxolanes from carbonyl compounds or their oxirane precursors. researchgate.net More advanced systems include zeolite-encapsulated metal complexes (e.g., Co(II), Cu(II), Zn(II)), which can catalyze the formation of dioxolanes in good to excellent yields. researchgate.net These solid catalysts offer the advantage of easier separation from the reaction mixture. Computational studies on related reactions have explored Lewis acid assisted Brønsted acid (LBA) catalysis, where an adduct, such as H₂O→BCl₃, functions as the active Brønsted acid catalyst. nih.gov

Table 1: Comparison of Brønsted and Lewis Acid Catalysts in Dioxolane Synthesis

| Catalyst Type | Examples | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄), Heteropoly acids | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | Readily available, highly effective, well-established protocols. evitachem.com | Often requires neutralization and aqueous workup; can be corrosive. |

| Lewis Acid | Boron Trifluoride (BF₃), Titanium-based catalysts (e.g., TiO(TFA)₂), Zeolite-encapsulated metal complexes | Coordinates to the carbonyl oxygen, activating it for nucleophilic attack. researchgate.net | High catalytic activity; heterogeneous options (zeolites) simplify purification. researchgate.net | Can be sensitive to moisture; some are expensive or toxic. |

Emerging Catalytic Systems for Efficient and Selective Halogenation

While the target molecule, this compound, is typically synthesized from an already halogenated precursor like phenacyl iodide, the choice of catalyst for the subsequent cycloacetalization is critical to prevent side reactions involving the iodomethyl group. The term "selective halogenation" in this context refers to preserving the C-I bond during the synthesis. Emerging catalytic systems are designed to be mild yet efficient, ensuring the integrity of the molecule.

Heterogeneous catalysts are at the forefront of these emerging systems. Solid acid catalysts such as K10 montmorillonite (B579905) clay and supported heteropolyacids (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀ on K10 clay) have proven effective in forming dioxolane structures. researchgate.net These catalysts are particularly advantageous as they can be easily filtered off, simplifying the workup process and minimizing the need for aqueous washes that could potentially hydrolyze the product or the sensitive C-I bond. researchgate.net The use of such reusable solid acids also aligns with the principles of green chemistry. researchgate.net Zeolite-encapsulated metal complexes also represent a promising approach, offering high yields and catalyst recyclability for the synthesis of related dioxolanes. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

Solvent-Free or Environmentally Benign Solvent Approaches

Traditional synthesis of dioxolanes often employs solvents like toluene or dichloromethane, which are hazardous. evitachem.com Green chemistry encourages the use of more environmentally benign solvents or, ideally, solvent-free conditions. rsc.org

Solvent-Free Synthesis: Reactions can sometimes be carried out by grinding the solid reactants (phenacyl iodide and a solid acid catalyst) together, potentially with minimal heating. cmu.edu This approach drastically reduces waste and eliminates the energy-intensive step of solvent removal.

Benign Solvents: If a solvent is necessary, alternatives to toluene are available. For instance, 1,3-dioxolane compounds themselves are being investigated as biobased and green reaction media. rsc.org Using a dioxolane as a solvent for its own synthesis presents an intriguing, though complex, process design challenge. Other greener solvents could be selected based on their low toxicity, biodegradability, and renewable sourcing.

Atom Economy and Reaction Efficiency Considerations in Synthetic Routes

Atom economy is a core metric in green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. rsc.org For the synthesis of this compound from phenacyl iodide and ethylene glycol, the reaction is an acetalization that produces one molecule of water as a byproduct.

Reaction: C₈H₇IO + C₂H₆O₂ → C₁₀H₁₁IO₂ + H₂O

The atom economy can be calculated as follows:

Table 2: Atom Economy Calculation

| Compound | Formula | Molar Mass (g/mol) |

|---|---|---|

| Phenacyl iodide | C₈H₇IO | 246.05 |

| Ethylene glycol | C₂H₆O₂ | 62.07 |

| This compound | C₁₀H₁₁IO₂ | 290.10 |

| Water | H₂O | 18.02 |

Atom Economy = [Mass of desired product / Total mass of reactants] x 100

Atom Economy = [290.10 / (246.05 + 62.07)] x 100 = [290.10 / 308.12] x 100 ≈ 94.15%An atom economy of 94.15% is very high, indicating an efficient transformation in terms of atom incorporation. rsc.org Reaction efficiency, however, also considers the chemical yield, reaction time, and energy input. rsc.org The use of highly active catalysts, such as supported heteropolyacids, can improve efficiency by reducing reaction times and temperatures, thereby lowering energy consumption. researchgate.net

Comparative Analysis of Synthetic Pathways for this compound

The primary pathway for synthesizing this compound is the acid-catalyzed cycloacetalization of phenacyl iodide with ethylene glycol. The main variations within this pathway lie in the choice of catalyst and reaction conditions. A comparative analysis highlights the trade-offs between different methodologies.

Evaluation of Yield, Purity, and Ease of Isolation

The effectiveness of a synthetic method is ultimately judged by the yield and purity of the product, as well as the simplicity and cost-effectiveness of its isolation.

Homogeneous Catalysis (e.g., p-TsOH): This traditional method can provide very high yields (>90% for analogous compounds) when water is efficiently removed. evitachem.com However, isolation requires a multi-step workup: neutralizing the acid, washing with water and brine, extracting with an organic solvent, drying the solvent, and finally, purifying the product by distillation or chromatography. mdpi.com This process can be time-consuming and generate significant liquid waste.

Table 3: Comparative Evaluation of Synthetic Methods for Dioxolane Formation

| Methodology | Catalyst Example | Typical Yield (Analogous Reactions) | Reaction Conditions | Ease of Isolation & Purity |

|---|---|---|---|---|

| Homogeneous Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | >90% evitachem.com | Reflux in toluene with Dean-Stark trap. evitachem.com | Complex workup (neutralization, extraction, washing); high purity after distillation/chromatography. mdpi.com |

| Heterogeneous Brønsted/Lewis Acid | K10 Montmorillonite Clay | 50-80% researchgate.net | Mild temperatures (e.g., 70°C). researchgate.net | Simple filtration to remove catalyst; potentially simpler purification. researchgate.net |

| Heterogeneous Encapsulated Lewis Acid | Zeolite-encapsulated Cu(II) complex | Good to Excellent researchgate.net | Reflux conditions. researchgate.net | Simple filtration; catalyst is reusable, leading to high purity over multiple runs. researchgate.net |

Scalability and Industrial Applicability Considerations

The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature, suggesting that its applications may be specialized or that production is conducted on a limited scale. However, by examining the synthesis of analogous compounds and applying established principles of chemical process scale-up, a comprehensive overview of the key considerations for its industrial applicability can be developed. The most probable industrial route would likely involve a two-step process: the initial synthesis of a more accessible halogenated precursor, such as 2-(chloromethyl)-2-phenyl-1,3-dioxolane, followed by a halide exchange reaction to introduce the iodide.

A crucial method for the synthesis of alkyl iodides from alkyl chlorides or bromides is the Finkelstein reaction . iitk.ac.inbyjus.com This S_N2 reaction involves treating an alkyl halide with an excess of sodium iodide in a suitable solvent, typically acetone. iitk.ac.inbyjus.comwikipedia.org The success of this reaction on an industrial scale is driven by the differential solubility of the sodium salts; sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not and precipitates out of solution, driving the equilibrium towards the desired alkyl iodide. wikipedia.org

For the large-scale production of the precursor, 2-(chloromethyl)-2-phenyl-1,3-dioxolane, methods analogous to those used for similar 2-halomethyl-1,3-cyclic acetals are relevant. A patented process for producing 2-chloromethyl-1,3-dioxolane (B1265877) highlights key industrial considerations, including purification steps like azeotropic distillation to remove water and subsequent alkaline hydrolysis to eliminate by-products, thereby enhancing the purity of the final product. google.com

Challenges in the scalability of dioxolane synthesis often revolve around managing reaction equilibria, catalyst efficiency, and product isolation. evitachem.com For the acetalization step, which forms the dioxolane ring, the removal of water is critical to drive the reaction to completion. On an industrial scale, this is often achieved through reactive distillation, a technique that combines reaction and separation in a single unit, which can significantly increase conversion rates and reduce energy consumption. evitachem.com The use of solid acid catalysts is another strategy to mitigate issues like corrosion and to facilitate continuous flow processes, although factors like catalyst swelling must be considered in reactor design. evitachem.com

The choice of solvent is another critical parameter in industrial applications. For the Finkelstein reaction, while acetone is classic, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be employed, especially for less reactive halides. iitk.ac.inwikipedia.org The selection would depend on factors such as reaction kinetics, cost, ease of recovery, and safety considerations.

The following data tables outline key parameters and potential conditions for the scalable synthesis of this compound, based on analogous industrial processes and laboratory-scale reactions.

Table 1: Potential Industrial Synthesis Parameters for 2-(Chloromethyl)-2-phenyl-1,3-dioxolane (Precursor)

| Parameter | Value/Condition | Rationale |

| Reactants | Phenylglyoxal (or a derivative) and ethylene glycol | Readily available starting materials for dioxolane ring formation. |

| Catalyst | Solid acid catalyst (e.g., ion-exchange resin) or p-toluenesulfonic acid | Facilitates the acetalization reaction; solid catalysts are preferred for continuous processes to simplify separation. evitachem.com |

| Solvent | Toluene or a similar water-azeotroping solvent | Enables efficient removal of water via Dean-Stark apparatus or reactive distillation, driving the reaction equilibrium. evitachem.com |

| Temperature | Reflux conditions | To facilitate the reaction and azeotropic removal of water. |

| Purification | Distillation, Alkaline Wash | To remove unreacted starting materials, by-products, and acidic catalyst residues. google.com |

Table 2: Finkelstein Reaction Conditions for Conversion to this compound

| Parameter | Value/Condition | Rationale |

| Reactant | 2-(Chloromethyl)-2-phenyl-1,3-dioxolane | The precursor to be converted to the iodo-derivative. |

| Reagent | Sodium iodide (NaI) | The source of the iodide nucleophile. iitk.ac.in |

| Solvent | Acetone or Dimethylformamide (DMF) | Acetone is effective due to the low solubility of NaCl, driving the reaction. DMF can be an alternative for enhanced reactivity. iitk.ac.inwikipedia.org |

| Temperature | 50-100 °C (Solvent Dependent) | To achieve a reasonable reaction rate without significant decomposition. |

| Reaction Time | Several hours (monitoring by GC/HPLC recommended) | To ensure complete conversion of the starting material. |

| Work-up | Filtration, Extraction, and Solvent Evaporation | To remove the precipitated sodium chloride and isolate the final product. |

**mechanistic Insights and Reactivity Profiles of 2 Iodomethyl 2 Phenyl 1,3 Dioxolane in Organic Transformations**

Nucleophilic Substitution Reactions Involving the Iodomethyl Group

The presence of an iodomethyl group attached to a quaternary carbon center makes 2-(iodomethyl)-2-phenyl-1,3-dioxolane an interesting case study for nucleophilic substitution reactions. The steric hindrance around the reaction center significantly influences the operative mechanism.

Investigation of SN1 and SN2 Pathways and Stereochemical Implications

The structure of this compound can be described as a neopentyl-like halide. Neopentyl halides are known to be notoriously slow in SN2 reactions due to the significant steric hindrance created by the quaternary carbon adjacent to the reaction center. This steric bulk impedes the required backside attack of the nucleophile. Consequently, direct substitution via an SN2 pathway on this compound is expected to be exceptionally slow. Studies on analogous neopentyl systems have shown that they react approximately 10^5 times slower than other primary alkyl bromides under SN2 conditions. acs.org

While SN2 reactions are disfavored, the formation of a primary carbocation required for an SN1 pathway is also energetically unfavorable. However, the presence of the adjacent phenyl group could potentially stabilize a carbocation intermediate through resonance, making an SN1-type mechanism more plausible than in simple neopentyl halides. Despite this, the high energy of a primary carbocation generally means that SN1 reactions are not a major pathway for primary halides unless rearrangements can lead to a more stable carbocation. In the case of this compound, a 1,2-hydride shift is not possible, and a phenyl shift would lead to a secondary carbocation, which might be a potential, though not necessarily low-energy, pathway.

Given the challenges for both canonical SN1 and SN2 pathways, nucleophilic substitution on this substrate likely proceeds through alternative or modified mechanisms, possibly involving neighboring group participation or solvent-assisted pathways, especially with nucleophiles capable of such interactions. The stereochemical outcome of any substitution at the methylene (B1212753) carbon would be retention of configuration if neighboring group participation from the dioxolane oxygens occurs, or racemization if a discrete carbocation intermediate is formed. However, since the carbon bearing the iodide is not a stereocenter, the direct stereochemical implications at this position are moot unless a chiral center is generated in the product.

Table 1: Comparison of Expected Reactivity in SN1 and SN2 Reactions

| Reaction Type | Feasibility for this compound | Rationale | Expected Stereochemistry (at a chiral center) |

| SN1 | Low | High energy of primary carbocation. fiveable.me | Racemization |

| SN2 | Very Low | Severe steric hindrance from the quaternary carbon (neopentyl-like structure). acs.orgnih.gov | Inversion |

Utilization as a "Reagent Equivalent" for C-C Bond Formation

The iodomethyl group of this compound can be a precursor for the formation of new carbon-carbon bonds. This is often achieved through reactions with organometallic reagents, which are powerful nucleophiles. utexas.edupharmacy180.compearson.com Common organometallic reagents used for such transformations include organocuprates (Gilman reagents), which are known to be effective in SN2-type reactions with primary halides.

The reaction of this compound with an organocuprate, such as lithium dimethylcuprate (Li(CH₃)₂Cu), would be expected to yield the corresponding methylated product, 2-ethyl-2-phenyl-1,3-dioxolane. However, the aforementioned steric hindrance would likely necessitate harsher reaction conditions or longer reaction times compared to less hindered primary iodides.

Table 2: Potential C-C Bond Forming Reactions

| Organometallic Reagent | Expected Product | Reaction Type | Notes |

| Lithium Dimethylcuprate | 2-Ethyl-2-phenyl-1,3-dioxolane | Nucleophilic Substitution | Reaction rate is expected to be slow due to steric hindrance. |

| Phenylmagnesium Bromide (Grignard) | 2-(2-Phenylethyl)-2-phenyl-1,3-dioxolane | Nucleophilic Substitution | Grignard reagents are strong bases and can lead to side reactions. |

| Propynyllithium | 2-(But-2-yn-1-yl)-2-phenyl-1,3-dioxolane | Nucleophilic Substitution | Useful for introducing alkyne functionalities. |

Radical Reactions Initiated from the Iodomethyl Moiety

The carbon-iodine bond in this compound is relatively weak and can be homolytically cleaved to generate a primary alkyl radical. This radical can then participate in a variety of transformations, offering a synthetic pathway that is complementary to ionic reactions.

Generation of Carbon-Centered Radicals at the C2 Position

While direct homolysis of the C-I bond to form the primary radical is possible under thermal or photochemical conditions, a more common method for generating radicals from alkyl iodides is through the use of radical initiators. For instance, the reaction with a tin-based radical, such as the tributyltin radical (Bu₃Sn•), generated from tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN), can lead to the formation of the desired primary radical via halogen abstraction.

An alternative and synthetically interesting pathway involves the generation of a radical at the C2 position of the dioxolane ring. This is typically achieved through hydrogen atom transfer (HAT) from the C-H bond at the C2 position of the parent compound, 2-phenyl-1,3-dioxolane (B1584986). nih.govnsf.gov This process generates a more stable tertiary-like radical stabilized by the adjacent oxygen atoms and the phenyl group. However, for the title compound, the focus is on reactions initiated from the iodomethyl group.

Intramolecular Cyclizations and Intermolecular Additions via Radical Pathways

Once the primary radical is generated from the iodomethyl group, it can undergo various reactions. If the molecule is appropriately designed with an unsaturated moiety, such as an alkene or alkyne, in a suitable position, intramolecular radical cyclization can occur. For example, if an allyloxy group were attached to the phenyl ring, the generated radical could cyclize onto the double bond to form a new ring system.

Intermolecular radical additions are also a key reaction pathway. The primary radical can add to electron-deficient alkenes in a Giese-type reaction. For instance, reaction with acrylonitrile (B1666552) would be expected to yield a product where the 2-(2-phenyl-1,3-dioxolan-2-yl)methyl group has added to the β-carbon of the acrylonitrile. nih.gov

Hydrogen Atom Transfer (HAT) from Dioxolane in Radical Chain Processes

In radical chain reactions initiated from the iodomethyl group, the dioxolane ring itself can participate through hydrogen atom transfer. After the initial radical is formed and reacts (e.g., in an intermolecular addition), a new radical is generated. This new radical can then abstract a hydrogen atom from a suitable donor to propagate the chain. The C-H bond at the C2 position of the dioxolane ring is a potential site for HAT, although it is generally less reactive than the C-H bonds in common HAT donors like tributyltin hydride. mdpi.com

The propensity for HAT from the C2 position is more pronounced when a radical is generated at that position directly, which then participates in a chain reaction by abstracting a hydrogen from another molecule. nih.govnsf.gov In the context of reactions starting from the iodomethyl radical, HAT from the C2 position of another molecule of the starting material or product could potentially occur, but it would likely be a minor or competing pathway compared to other more favorable processes, especially if a dedicated HAT reagent is present.

Electrophilic and Acid-Catalyzed Ring Opening Reactions of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring system serves as a crucial protecting group for carbonyl compounds and 1,2-diols in organic synthesis due to its general stability towards nucleophiles, bases, and mild oxidizing and reducing agents. organic-chemistry.orgthieme-connect.de However, it is susceptible to cleavage under acidic conditions, a reactivity that is fundamental to its role as a protecting group.

The hydrolysis of acetals, including the 1,3-dioxolane ring of this compound, is a reversible, acid-catalyzed process. organicchemistrytutor.comyoutube.com The generally accepted mechanism involves a series of proton transfer, leaving group dissociation, and nucleophilic attack steps. organicchemistrytutor.comyoutube.com

The reaction commences with the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organicchemistrytutor.comyoutube.com This protonation converts the hydroxyl group into a good leaving group (water). The departure of the leaving group is often assisted by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxonium ion intermediate. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. chemistrysteps.com Subsequent deprotonation of the resulting intermediate yields a hemiacetal. chemistrysteps.com

The process continues with the protonation of the second oxygen atom of the original dioxolane ring, which is now part of the hemiacetal. chemistrysteps.com This is followed by the elimination of this second oxygen as part of a diol molecule, facilitated by the formation of a protonated carbonyl group. chemistrysteps.com Finally, deprotonation of this species regenerates the carbonyl compound and the diol, completing the hydrolysis. chemistrysteps.com The entire process is driven forward by the use of excess water. youtube.comchemistrysteps.com

The stability of the 1,3-dioxolane ring can be influenced by substituents. In the case of this compound, the presence of the phenyl group at the C2 position can influence the stability of the intermediate oxonium ion through resonance effects.

The selective removal, or "unmasking," of the 1,3-dioxolane protecting group is a critical step in many multi-step syntheses. wikipedia.org This deprotection is typically achieved by treating the acetal (B89532) with aqueous acid. organic-chemistry.org The choice of acid and reaction conditions can be tailored to achieve chemoselectivity, especially in molecules containing other acid-sensitive functional groups. oup.com

For instance, the deprotection of 2-phenyl-1,3-dioxolane to yield benzaldehyde (B42025) can be accomplished quantitatively in just five minutes at 30°C using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water. organic-chemistry.orgwikipedia.org Other mild reagents for this transformation include catalytic amounts of iodine or cerium(III) triflate in wet nitromethane, which operate under nearly neutral conditions and offer high yields and selectivity. organic-chemistry.org The use of aqueous dimethyl sulfoxide (B87167) (DMSO) under neutral conditions has also been reported for the cleavage of acetals, providing a method that is tolerant of other acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) ethers. oup.com

The selective cleavage of the 1,3-dioxolane ring in this compound would regenerate the corresponding ketone, 1-iodo-3-phenyl-3-oxopropane, and ethylene (B1197577) glycol. Conversely, if the dioxolane was formed to protect a diol, its removal would regenerate the diol. The specific products depend on the synthetic route used to form the dioxolane.

Table 1: Reagents for the Deprotection of 1,3-Dioxolanes

| Reagent | Conditions | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) | Water, 30°C, 5 min | 2-phenyl-1,3-dioxolane | Benzaldehyde | Quantitative | organic-chemistry.orgwikipedia.org |

| Cerium(III) triflate | Wet nitromethane, RT | Various acetals and ketals | Corresponding carbonyls | High | organic-chemistry.org |

| Iodine (catalytic) | Wet nitromethane, RT | Various acetals and ketals | Corresponding carbonyls | Excellent | organic-chemistry.org |

| Aqueous Dimethyl Sulfoxide (DMSO) | Neutral | Acetophenone dimethyl acetal | Acetophenone | High | oup.com |

| Concentrated HCl | Tetrahydrofuran (B95107) (THF), RT | 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | 1,2-bis(4-formylphenyl)diazenoxide | 80% | mdpi.com |

Metal-Mediated and Organometallic Reactions Involving this compound

The iodomethyl group of this compound provides a handle for various metal-mediated and organometallic transformations, allowing for the formation of new carbon-carbon bonds.

Grignard Reagents: The reaction of an organic halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), is the standard method for preparing Grignard reagents (R-Mg-X). adichemistry.comwikipedia.org The carbon-halogen bond is converted into a highly polar carbon-magnesium bond, reversing the polarity of the carbon atom and making it a potent nucleophile. utexas.edu The formation of the Grignard reagent from 2-(bromomethyl)-1,3-dioxolane, a closely related compound, proceeds readily in THF, highlighting the feasibility of this reaction. thieme-connect.com It is expected that this compound would similarly react with magnesium to form the corresponding Grignard reagent. The reaction is typically initiated by activating the magnesium surface, often with a small amount of iodine or 1,2-diiodoethane. adichemistry.com

Organolithium Compounds: Organolithium reagents are another class of powerful nucleophiles and bases in organic synthesis. fishersci.com They are commonly prepared by the reaction of an alkyl or aryl halide with lithium metal. libretexts.org Metal-halogen exchange, where an existing organolithium compound (like n-butyllithium) is reacted with an organic halide, is another valuable method for their preparation, especially for functionalized reagents. scribd.com Therefore, this compound could potentially be converted to its corresponding organolithium derivative through these methods.

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance. youtube.comnih.gov

The organozinc reagent required for a Negishi coupling can be prepared from the corresponding Grignard or organolithium reagent by transmetalation with a zinc halide, such as zinc bromide (ZnBr2). youtube.com Alternatively, organozinc compounds can be generated directly from organic halides. wikipedia.org Given that the Grignard reagent of the related 2-(bromomethyl)-1,3-dioxolane can be formed, it is highly probable that the organozinc reagent of this compound can be synthesized and subsequently used in Negishi coupling reactions. This would allow for the coupling of the protected keto-alkyl fragment with various aryl, vinyl, or other alkyl groups.

The general applicability of Negishi couplings is broad, encompassing the formation of sp3-sp2, sp2-sp2, and sp-sp2 carbon-carbon bonds. wikipedia.org The use of palladium catalysts generally leads to higher yields and better functional group tolerance compared to nickel catalysts. wikipedia.org

**strategic Applications of 2 Iodomethyl 2 Phenyl 1,3 Dioxolane in Complex Molecule Synthesis**

Role as a Versatile Building Block (Synthon) in Multicomponent Reactions

While direct and extensive literature on the use of 2-(Iodomethyl)-2-phenyl-1,3-dioxolane in multicomponent reactions (MCRs) is not abundant, its structural motifs suggest its potential as a synthon in such convergent synthetic strategies. The reactivity of the iodomethyl group allows it to act as an electrophilic component, participating in reactions that form multiple bonds in a single operation.

The primary application of this compound in heterocyclic synthesis is as a precursor to various nitrogen- and oxygen-containing ring systems. The iodomethyl group is a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles to form key intermediates for subsequent cyclization.

For instance, it can be envisioned to react with primary amines to form secondary amines, which can then undergo intramolecular cyclization to afford substituted nitrogen heterocycles. Similarly, reaction with dithiocarbamates can lead to the formation of sulfur-containing heterocycles.

A notable application is in the synthesis of 2-oxazolines. While not a direct multicomponent reaction, the synthesis often involves the reaction of an amino alcohol with a carboxylic acid or its derivative. This compound can be converted to the corresponding amino alcohol, which is a crucial precursor for oxazoline (B21484) synthesis. The synthesis of 2-oxazolines can be achieved through various methods, including the dehydrative cyclization of N-(2-hydroxyethyl)amides, a reaction that can be promoted by reagents like triflic acid.

The construction of spirocyclic and bridged-ring systems often requires specialized building blocks that can participate in intramolecular cyclization or cycloaddition reactions. This compound, with its reactive iodomethyl group, can be strategically employed in the synthesis of such complex architectures.

While specific examples detailing the use of this compound in the synthesis of spiro compounds are not prevalent in the readily available literature, its potential can be inferred from general synthetic strategies. For example, it could be used to alkylate a cyclic ketone enolate, followed by an intramolecular reaction to form a spirocyclic ring system. Multicomponent reactions are a powerful tool for the synthesis of spiro heterocycles, often involving isatin (B1672199) derivatives and other building blocks. The development of novel synthetic routes to spiro compounds is an active area of research, with methods like the condensation of ninhydrin (B49086) with amino-naphthoquinones providing access to spiro-isobenzofuran derivatives.

Precursor to Chiral Building Blocks and Asymmetric Synthesis

The phenyl-substituted dioxolane ring in this compound can be derived from chiral diols, making it a valuable precursor for the synthesis of enantiomerically pure building blocks. This opens up avenues for its application in asymmetric synthesis, where the control of stereochemistry is paramount.

Chiral ligands are essential components of many catalytic systems used in enantioselective synthesis. The structural framework of this compound provides a scaffold for the design and synthesis of novel chiral ligands.

By starting with an enantiomerically pure diol, a chiral version of this compound can be prepared. The iodomethyl group can then be further functionalized to introduce coordinating atoms like nitrogen, phosphorus, or sulfur, which are common in chiral ligands. For example, reaction with a chiral amine could lead to a new chiral diamine ligand. The synthesis of chiral 1,2-amino alcohols is a key step in the preparation of many chiral ligands and catalysts. These chiral amino alcohols can be synthesized through various methods, including ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines.

The dioxolane ring in this compound can act as a chiral auxiliary, directing the stereochemical outcome of reactions at or near the iodomethyl group. This allows for the stereoselective introduction of new functional groups, creating valuable chiral intermediates for further synthesis.

For instance, the nucleophilic substitution of the iodide can proceed with a degree of stereocontrol influenced by the chiral environment of the dioxolane ring. Subsequent transformations of the newly introduced functional group would then yield enantiomerically enriched products. The development of methods for the stereoselective synthesis of β-amino alcohols, for example, often relies on the use of chiral auxiliaries or catalysts to control the formation of adjacent stereocenters.

Utilization in Total Synthesis of Complex Natural Products and Bioactive Molecules

The versatility of this compound as a building block makes it a potentially useful tool in the total synthesis of complex natural products and other bioactive molecules. While specific examples of its direct use in a completed total synthesis are not widely reported, its structural features are present in or can be used to construct key fragments of several important classes of natural products.

Lignans (B1203133), a large class of polyphenolic compounds with diverse biological activities, are a prime example. Many lignans contain tetrahydrofuran (B95107) or related heterocyclic cores, which can be constructed using strategies that could involve intermediates derived from this compound. The synthesis of lignans often involves oxidative coupling reactions of phenylpropanoid precursors.

The related compound, 2-imidazolylmethyl-2-phenyl-1,3-dioxolane, has been investigated for its fungicidal properties, highlighting the potential for this class of compounds to serve as scaffolds for the development of new bioactive molecules.

Strategic Incorporation of the this compound Moiety

The primary role of this compound in the synthesis of complex molecules stems from the reactivity of the iodomethyl group. As a primary iodide, it is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward incorporation of the 2-phenyl-1,3-dioxolane-2-methyl moiety into a wide array of molecular scaffolds.

The introduction of this moiety can be achieved through various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can react with carbanions, such as enolates or organometallic reagents, to form a new carbon-carbon bond. Similarly, it can be readily displaced by heteroatom nucleophiles like amines, alcohols, and thiols to introduce the protected diol unit. The phenyl group at the 2-position of the dioxolane ring provides steric hindrance, which can influence the stereochemical outcome of reactions at or near the newly formed bond.

While direct examples showcasing the use of this compound in the total synthesis of natural products are not prevalent in the literature, the application of similar building blocks, such as 2-(2-bromoethyl)-1,3-dioxolane, highlights the synthetic utility of this class of compounds. sigmaaldrich.com This related compound has been utilized as a starting reagent in the synthesis of various natural products, demonstrating the value of the protected carbonyl functionality in complex synthetic sequences. sigmaaldrich.com

Leveraging Masked Functionality for Convergent Synthesis

A key advantage of using this compound in a synthetic strategy is the concept of masked functionality. The 1,3-dioxolane (B20135) ring serves as a stable protecting group for a carbonyl functionality, specifically a ketone in this case, which can be revealed at a later stage of the synthesis under specific, often mild, acidic conditions. organic-chemistry.org This masking allows the iodomethyl group to undergo various transformations without interference from a potentially reactive ketone.

The stability of the 2-phenyl-1,3-dioxolane (B1584986) group to a wide range of reaction conditions, including many that are basic, reducing, or organometallic in nature, makes it a robust protecting group for such convergent strategies.

Application in Medicinal Chemistry Scaffolds and Chemical Biology Probes

The structural motifs present in this compound, namely the phenyl group and the dioxolane ring, are found in numerous biologically active compounds. This makes the molecule an attractive starting point for the synthesis of novel scaffolds for medicinal chemistry and chemical biology.

Synthesis of Privileged Scaffolds Incorporating the Dioxolane and Phenyl Units

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The 1,3-dioxolane ring is a key structural feature in many pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antifungal, antibacterial, and antineoplastic properties. nih.gov Similarly, the phenyl group is a ubiquitous feature in drug molecules.

Research has shown that derivatives of 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane can act as effective modulators of multidrug resistance in cancer cells. nih.gov Furthermore, various 2,2-disubstituted 1,3-dioxolanes have been explored for their pharmacological potential. acs.orggoogle.com By utilizing this compound as a building block, medicinal chemists can access novel molecules that incorporate the 2-phenyl-1,3-dioxolane core. The iodomethyl group provides a convenient handle for attaching these scaffolds to other molecular fragments to explore structure-activity relationships. For example, spirocyclic systems, which are of significant interest in medicinal chemistry, could potentially be accessed through intramolecular cyclization reactions starting from derivatives of this compound.

Building Blocks for Libraries of Drug-Like Molecules (excluding biological activity directly)

The generation of chemical libraries is a fundamental strategy in drug discovery for identifying new lead compounds. This compound is an ideal building block for the construction of libraries of drug-like molecules. Its well-defined reactivity allows for its systematic modification to generate a diverse set of compounds.

Through nucleophilic substitution reactions at the iodomethyl position, a wide variety of substituents can be introduced. This allows for the creation of a library of compounds with diverse physicochemical properties, which is crucial for exploring chemical space and identifying molecules with desirable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, a three-component cyclization reaction has been used to generate a library of 122 spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones, demonstrating the power of using versatile building blocks to rapidly generate chemical diversity. bioorganica.com.ua While this example does not directly use the target compound, it illustrates the principle of library synthesis based on a core scaffold.

The resulting library of 2-substituted-2-phenyl-1,3-dioxolane derivatives can then be screened for a wide range of biological activities. The dioxolane moiety in these library members can also be deprotected to reveal a ketone, providing a secondary point for diversification and further chemical exploration.

Contributions to Polymer Chemistry and Material Science (as a monomer or functionalization agent)

Synthesis of Functional Monomers Incorporating Dioxolane Structures

The 1,3-dioxolane ring system is known to undergo ring-opening polymerization (ROP) under both cationic and, in some cases, radical conditions. rsc.orgelsevierpure.comresearchgate.net For example, the cationic ring-opening polymerization of 1,3-dioxolane itself has been studied in detail. researchgate.net This suggests that this compound could potentially serve as a monomer in ROP, leading to the formation of functional polyethers. The resulting polymer would feature a repeating unit containing a phenyl group and a pendant iodomethyl group.

The iodomethyl group on the polymer backbone would be a highly versatile functional handle. It could be used for post-polymerization modification through nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This would enable the synthesis of graft copolymers, where polymer chains are grown from the backbone, or the attachment of specific molecules to tailor the material's properties. nih.gov

Furthermore, the iodo-functional polymer could be used in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), as a macroinitiator for the synthesis of block copolymers.

Design of Functional Polymers and Advanced Materials

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research detailing the application of this compound in the design of functional polymers and advanced materials. While the broader class of dioxolanes and related structures are utilized in polymer chemistry, direct evidence of this particular compound's use as a monomer, initiator, or grafting agent for the synthesis of functional polymers or advanced materials could not be located in the surveyed academic papers and patent literature.

The reactivity of the iodomethyl group suggests a potential for such applications, for instance, in controlled radical polymerization or as a precursor for cationic polymerization. However, without specific studies or documented examples, a detailed and scientifically accurate discussion on its role in this context cannot be provided at this time. Further research would be required to explore and establish the utility of this compound in materials science.

**advanced Analytical and Spectroscopic Characterization of 2 Iodomethyl 2 Phenyl 1,3 Dioxolane and Its Reaction Products**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(Iodomethyl)-2-phenyl-1,3-dioxolane.

The structural framework of this compound can be pieced together by analyzing its ¹H and ¹³C NMR spectra. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures such as 2-phenyl-1,3-dioxolane (B1584986) and other substituted dioxolanes. nih.govnih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the phenyl, dioxolane, and iodomethyl protons.

Phenyl Protons (C₆H₅): These protons would appear as a multiplet in the aromatic region, typically around δ 7.3-7.5 ppm.

Dioxolane Protons (-OCH₂CH₂O-): The four protons of the ethylene (B1197577) glycol bridge in the dioxolane ring are diastereotopic and would likely present as a complex multiplet around δ 3.9-4.2 ppm.

Iodomethyl Protons (-CH₂I): The methylene (B1212753) protons adjacent to the iodine atom would be significantly deshielded and are expected to appear as a singlet around δ 3.3-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule.

Phenyl Carbons (C₆H₅): The carbons of the phenyl ring would resonate in the δ 125-140 ppm range. The ipso-carbon, attached to the dioxolane ring, would be found at the downfield end of this range.

Acetal (B89532) Carbon (C-2): The quaternary carbon at the C-2 position of the dioxolane ring, bonded to both the phenyl and iodomethyl groups, is expected to have a chemical shift in the range of δ 105-110 ppm.

Dioxolane Carbons (C-4, C-5): The two equivalent carbons of the dioxolane ring are predicted to appear around δ 65-70 ppm. chemicalbook.com

Iodomethyl Carbon (-CH₂I): The carbon of the iodomethyl group would be strongly influenced by the heavy iodine atom and is expected to have a chemical shift in the upfield region, typically around δ 5-10 ppm.

2D NMR Techniques: For an unambiguous assignment of all proton and carbon signals, especially in complex molecules or reaction products, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the dioxolane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds, which is critical for identifying the connectivity of quaternary carbons and piecing together the entire molecular skeleton. For example, HMBC would show correlations from the iodomethyl protons to the C-2 acetal carbon.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂I | ~3.3 - 3.5 (s, 2H) | ~5 - 10 |

| -OCH₂CH₂O- | ~3.9 - 4.2 (m, 4H) | ~65 - 70 |

| C2 (Acetal) | - | ~105 - 110 |

| C₆H₅ (aromatic) | ~7.3 - 7.5 (m, 5H) | ~125 - 140 |

The 1,3-dioxolane (B20135) ring is not planar and typically adopts a flexible envelope or twist (half-chair) conformation to alleviate torsional strain. The C-2 carbon in this compound is a stereocenter, meaning the compound is chiral and can exist as a pair of enantiomers.

The conformational preferences are dictated by the steric bulk of the substituents on the C-2 carbon. windows.net To minimize steric interactions, the five-membered ring will adopt a conformation that places the larger substituents in less hindered positions. The phenyl and iodomethyl groups are both sterically demanding. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two atoms are displaced on opposite sides of the plane formed by the other three. The equilibrium between these conformations is typically rapid at room temperature. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be used to determine the spatial proximity of protons and thus help in assigning the relative stereochemistry and predominant conformation in derivatives or reaction products. researchgate.net

Mass Spectrometry Techniques for Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The molecular formula is C₁₀H₁₁IO₂. The presence of iodine, which has only one naturally occurring isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak. docbrown.info

Calculated Exact Mass for C₁₀H₁₁IO₂

Formula: C₁₀H₁₁IO₂

Monoisotopic Mass: 290.9804 Da

Confirmation of this exact mass would serve as definitive proof of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. Analyzing these fragmentation pathways provides valuable structural information. For this compound, characteristic fragmentation patterns can be predicted.

The C-I bond is relatively weak and prone to cleavage. Likewise, bonds to the acetal carbon are readily cleaved due to the stabilizing effect of the adjacent oxygen atoms on the resulting cation.

Predicted Major Fragmentation Pathways

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

|---|---|---|

| 290 | [C₁₀H₁₁IO₂]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of an iodine radical (∙I) |

| 149 | [C₉H₉O₂]⁺ | Loss of the iodomethyl radical (∙CH₂I) |

| 105 | [C₇H₅O]⁺ | Formation of the stable benzoyl cation |

The observation of a peak at m/z 163, corresponding to the loss of 127 mass units (iodine), would be a strong indicator of an iodo-compound. The fragment at m/z 105 is a very common and stable fragment for benzoyl compounds. nih.gov These fragmentation patterns are instrumental in identifying the compound and its analogues in complex mixtures or as products of a chemical reaction.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

For this compound, the spectra would be dominated by vibrations of the phenyl ring, the C-O bonds of the dioxolane ring, and the C-I bond.

C-H vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the dioxolane and iodomethyl groups appear just below 3000 cm⁻¹.

C=C vibrations: Aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ region.

C-O vibrations: The most characteristic feature of the dioxolane ring is the strong C-O-C stretching vibrations, which typically appear as a series of strong bands in the 1000-1200 cm⁻¹ region of the IR spectrum. researchgate.net

C-I vibrations: The carbon-iodine bond stretch is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range. This band might be weak in the IR spectrum but could be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C-H stretch (aromatic) | Phenyl Ring | 3030 - 3100 | Medium |

| C-H stretch (aliphatic) | Dioxolane, -CH₂I | 2850 - 2960 | Medium |

| C=C stretch (aromatic) | Phenyl Ring | 1450 - 1600 | Medium to Strong |

| C-O-C stretch | Dioxolane Ring | 1000 - 1200 | Strong |

| C-I stretch | Iodomethyl Group | 500 - 600 | Weak to Medium |

These spectroscopic techniques, when used in concert, provide a detailed and unambiguous characterization of the molecular structure and properties of this compound and its derivatives.

Vibrational Analysis of Key Structural Features (Iodomethyl, Dioxolane, Phenyl)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. horiba.comlibretexts.org For "this compound," the spectrum is characterized by the distinct vibrational modes of its three primary structural components: the iodomethyl group, the dioxolane ring, and the phenyl group.

The iodomethyl group is characterized by the C-I stretching vibration. This bond is relatively weak and involves a heavy atom, so its stretching frequency appears in the far-infrared region of the spectrum. The C-I stretch is typically observed as a strong band in the range of 480-660 cm⁻¹ in Raman spectroscopy and can also be detected in the far-IR spectrum. horiba.com

The dioxolane ring , as a cyclic ether, exhibits characteristic C-O-C stretching vibrations. docbrown.info Asymmetric valence vibrations for this group are typically active in the infrared spectrum in the region of 1150-1070 cm⁻¹. rjpbcs.com Symmetric stretching modes of the dioxolane ring can also be observed. The five-membered ring structure also gives rise to a series of complex bending and rocking vibrations in the fingerprint region (below 1500 cm⁻¹). docbrown.infoaip.org

The phenyl group presents several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically found just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). vscht.czlibretexts.org Carbon-carbon stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org Additionally, the substitution pattern on the benzene (B151609) ring can be inferred from the pattern of overtone bands between 1665-2000 cm⁻¹ and the out-of-plane (oop) C-H bending bands in the 675-900 cm⁻¹ region. vscht.cz

| Structural Feature | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Iodomethyl | C-I Stretch | 480 - 660 | Strong (Raman) |

| Dioxolane Ring | C-O-C Asymmetric Stretch | 1070 - 1150 | Strong |

| Dioxolane Ring | C-O-C Symmetric Stretch | ~940 | Medium |

| Phenyl Group | Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Phenyl Group | Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Phenyl Group | Out-of-Plane C-H Bend | 675 - 900 | Strong |

Monitoring of Reaction Progress and Product Formation

In-situ spectroscopic techniques, such as FTIR and Nuclear Magnetic Resonance (NMR), are powerful tools for monitoring the progress of reactions involving "this compound" in real-time. youtube.comyoutube.comresearchgate.net These methods allow for the tracking of reactant consumption and product formation without the need for sampling, which can be crucial for sensitive or rapid reactions. youtube.com

For instance, in a nucleophilic substitution reaction where the iodide is replaced by another functional group (e.g., an azide (B81097) or a cyano group), FTIR spectroscopy can be employed to follow the reaction kinetics. The disappearance of the characteristic C-I vibrational band and the appearance of new bands corresponding to the incoming functional group can be monitored over time. For example, the formation of an azide would be indicated by the appearance of a strong, sharp absorption band around 2100 cm⁻¹, while a nitrile group would show a characteristic band in the 2220-2260 cm⁻¹ region. libretexts.org

Similarly, ¹H NMR spectroscopy can be used to monitor reaction progress. jhu.edu The chemical shift of the protons on the iodomethyl group is influenced by the electronegativity of the iodine atom. Upon substitution, the chemical shift of these protons would change, providing a clear indication of the conversion to the product. By integrating the signals corresponding to the reactant and product, the extent of the reaction can be quantified over time. researchgate.net

X-ray Crystallography of Derived Compounds and Intermediates

While obtaining a suitable single crystal of the parent compound "this compound" might be challenging, X-ray crystallography is an invaluable technique for the unambiguous determination of the three-dimensional structure of its solid derivatives and reaction intermediates. aip.orgmdpi.com

Determination of Solid-State Molecular Structure and Intermolecular Interactions

X-ray diffraction analysis of a crystalline derivative of "this compound" would provide precise information on bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the conformation of the dioxolane ring, which typically adopts an envelope or twisted conformation. researchgate.net

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds (if applicable in a derivative), and π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions govern the solid-state properties of the material.

Confirmation of Regioselectivity and Stereochemistry in Complex Syntheses

In reactions where "this compound" is used as a building block in the synthesis of more complex molecules, X-ray crystallography is the definitive method for confirming the regioselectivity and stereochemistry of the products. thieme-connect.desoton.ac.uknih.gov For example, if the compound is used in a reaction that creates new chiral centers, X-ray analysis of the crystalline product can determine the relative and absolute configuration of these centers, which is often not possible to establish with certainty using spectroscopic methods alone. thieme-connect.denih.gov This is particularly crucial in pharmaceutical and materials science applications where specific stereoisomers may have desired biological or physical properties. soton.ac.uk

**computational Chemistry and Theoretical Investigations of 2 Iodomethyl 2 Phenyl 1,3 Dioxolane**

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within the 2-(Iodomethyl)-2-phenyl-1,3-dioxolane molecule. These computational approaches offer insights that are often complementary to experimental data.

Density Functional Theory (DFT) for Ground State Properties and Energetics

While specific DFT studies on this compound are not extensively reported in the literature, research on analogous 2-phenyl-1,3-dioxolane (B1584986) derivatives provides valuable insights. researchgate.net For these related systems, DFT calculations have been employed to investigate structural and electronic properties. researchgate.net A key finding in these studies is the significant influence of the oxygen atoms of the dioxolane ring on the stereoelectronic properties of the molecule. For instance, in stable conformations of 2-phenyl-1,3-dioxolane derivatives, the hydrogen atom at the C2 position is nearly orthogonal to the plane of the aromatic ring. researchgate.net This contrasts with simpler phenyl-cycloalkanes, suggesting a pronounced effect from the dioxolane moiety. researchgate.net

For iodinated organic compounds in general, DFT and other high-level ab initio methods have been developed to accurately compute thermodynamic quantities, which can be challenging due to the presence of the heavy iodine atom. nih.gov These methods are crucial for obtaining reliable standard enthalpies of formation and understanding the impact of iodine substitution on molecular properties. nih.gov

Table 1: Representative Calculated Geometric Parameters for 2-Phenyl-1,3-Dioxolane Derivatives (Analogous Systems) Note: This table is illustrative and based on data for related 2-phenyl-1,3-dioxolane derivatives, as specific data for the iodomethyl-substituted compound is not readily available.

| Parameter | Typical Calculated Value |

| C2-O Bond Length | ~1.42 Å |

| O-C-O Bond Angle | ~106° |

| Dihedral Angle (H1-C2-C(aryl)-C(aryl)) | ~80° |

Conformational Analysis and Potential Energy Surface Mapping